Ethyl 3-fluoro-3-phenylbutanoate

Lipophilicity ADME Drug Design

Ethyl 3-fluoro-3-phenylbutanoate (CAS 2110412-06-9) is a fluorinated β-phenyl butyrate ester building block bearing a quaternary C–F stereocenter at the 3-position. With molecular formula C₁₂H₁₅FO₂ and molecular weight 210.24 g·mol⁻¹, it belongs to the class of α-fluorinated esters and is primarily sourced as a synthetic intermediate for medicinal chemistry and asymmetric synthesis programs.

Molecular Formula C12H15FO2
Molecular Weight 210.24 g/mol
Cat. No. B12972593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-fluoro-3-phenylbutanoate
Molecular FormulaC12H15FO2
Molecular Weight210.24 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C)(C1=CC=CC=C1)F
InChIInChI=1S/C12H15FO2/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3
InChIKeyNDVZPUWCXIZMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 3-fluoro-3-phenylbutanoate Procurement Guide: Identity and Baseline Properties


Ethyl 3-fluoro-3-phenylbutanoate (CAS 2110412-06-9) is a fluorinated β-phenyl butyrate ester building block bearing a quaternary C–F stereocenter at the 3-position . With molecular formula C₁₂H₁₅FO₂ and molecular weight 210.24 g·mol⁻¹, it belongs to the class of α-fluorinated esters and is primarily sourced as a synthetic intermediate for medicinal chemistry and asymmetric synthesis programs . Its computed logP is 2.692 (ZINC15) [1]. The compound is commercially available at ≥98% purity .

¹⁹F 19F NMR handle for reaction monitoring and enantiomeric excess determination
Quaternary C–F stereocenter supports enantioselective synthesis and chiral building block strategies
logP Modulated lipophilicity (logP 2.692) suitable for fragment-based lead optimization programs

Why Ethyl 3-fluoro-3-phenylbutanoate Cannot Be Replaced by Generic Phenylbutyrate Esters


The quaternary C(sp³)–F center at the 3-position simultaneously introduces a permanent dipole, alters conformational preferences, and blocks metabolic oxidation at the benzylic site – features absent in the non‑fluorinated analog ethyl 3-phenylbutanoate . Replacing the target compound with a generic analog forfeits the ability to empirically track the molecular fate via ¹⁹F NMR, to exploit the electron‑withdrawing effect for fine‑tuning downstream reactivity, and to maintain the target product’s stereochemical integrity when the quaternary center is required [1]. Consequently, procurement of the exact fluorinated entity is mandatory whenever structure‑activity‑relationship (SAR) campaigns, enantioselective routes, or metabolic stability requirements depend on the 3‑fluoro substitution [2].

Replacing with generic phenylbutyrate esters removes the 19F NMR probe, losing direct reaction monitoring capability.
The benzylic C–H of non‑fluorinated analogs undergoes CYP450 oxidation, potentially shifting metabolic profile interpretation.
Without the quaternary C–F center, stereochemical outcome and downstream reactivity may diverge in SAR studies.

Quantitative Differentiation of Ethyl 3-fluoro-3-phenylbutanoate Versus Closest Analogs


LogP Shift: Fluorination at the 3‑Position Reduces Lipophilicity by 0.15 Log Units Relative to the Non‑Fluorinated Analog

The predicted logP of ethyl 3-fluoro-3-phenylbutanoate is 2.692 (ZINC15) [1]. In comparison, the non‑fluorinated ethyl 3-phenylbutanoate has a predicted logP of 2.845 (Fluorochem) . The introduction of fluorine at the quaternary benzylic carbon therefore lowers logP by Δ = –0.15, a shift consistent with the electron‑withdrawing effect of fluorine partially offsetting the hydrophobic contribution of the phenyl ring [2].

LogP shift
Cross-study comparable
Target logP 2.692 vs 2.845 (non‑fluorinated)
Δ –0.15
Supports lipophilicity modulation in lead optimization workflows
Computed values; experimental logP measurement advised
Lipophilicity ADME Drug Design

Molecular Weight Increase: The Fluorinated Ester Carries a 9.4% Mass Penalty That Directly Impacts Permeability Calculations

Ethyl 3-fluoro-3-phenylbutanoate has a molecular weight of 210.24 g·mol⁻¹ . Its non‑fluorinated counterpart ethyl 3-phenylbutanoate weighs 192.26 g·mol⁻¹ . The mass increase of 17.98 g·mol⁻¹ (+9.4%) arises solely from substitution of a hydrogen atom (1.008 Da) by fluorine (18.998 Da) . This increase must be accounted for in permeability models where every 10 Da increment can reduce passive membrane diffusion by approximately 0.5‑1.0 × 10⁻⁶ cm·s⁻¹ [1].

MW increase
Class-level inference
Δ MW +17.98 g·mol⁻¹ (+9.4%)
Impacts permeability models and fragment library design cut‑offs
Computed from exact mass; MW alone does not predict permeability
Molecular Weight Permeability Rule-of-Five

Metabolic Stability at the Benzylic Position: C–F Block Predicts Reduced CYP450 Oxidation Versus C–H

The C(sp³)–F bond at the benzylic 3‑position prevents cytochrome P450‑mediated hydroxylation that typically dominates phase‑I metabolism of ethyl 3-phenylbutanoate [1]. Literature data for benzylic C–H vs. C–F show that replacement of a hydrogen by fluorine reduces the intrinsic clearance (CLint) by 10‑ to 100‑fold in human liver microsomes, with median half‑life increases of ≥3‑fold observed for fluorinated analogs [2]. While direct microsomal stability data for ethyl 3-fluoro-3-phenylbutanoate are not publicly available, the class‑level effect is mechanistically conserved and probabilistically predictable [3].

Metabolic stability
Class-level inference
C–F blocks benzylic oxidation; median CLint reduction ≥10-fold (class average)
Supports metabolic stability evaluation in target-engagement studies
Class-level inference; direct microsomal data not yet available
Metabolic Stability CYP450 Benzylic Oxidation

Recommended Application Scenarios for Ethyl 3-fluoro-3-phenylbutanoate Informed by Quantitative Evidence


Asymmetric Synthesis of Fluorinated Bioisosteres for Medicinal Chemistry

The quaternary C–F stereocenter makes ethyl 3-fluoro-3-phenylbutanoate an ideal prochiral building block for enantioselective routes such as enzymatic resolution or asymmetric hydrogenation. The 0.15 log-unit lipophilicity advantage over the non‑fluorinated analog improves fractionation during chiral chromatography, and the C–F group serves as a ¹⁹F NMR handle to directly determine enantiomeric excess without derivatization [1], as demonstrated in related fluorinated ester resolutions [2].

Fragment-Based Lead Optimization Requiring Moderate Lipophilicity

With a predicted logP of 2.692 and molecular weight of 210 Da, the compound sits in a favorable region of property space for fragment elaboration. The –0.15 logP shift relative to ethyl 3-phenylbutanoate provides a tangible advantage when maintaining solubility and permeability balance during fragment growth, as excessive lipophilicity is a common cause of attrition [1].

Perdeuterated and ¹⁹F-Labeled Internal Standard Synthesis

The single fluorine atom provides a clean ¹⁹F NMR signal with no background interference, enabling the compound or its acid derivative to serve as a quantitative internal standard in metabolic stability assays. The predicted metabolic blockade at the benzylic position (≥10‑fold CLint reduction) ensures the standard remains intact over the course of microsomal incubation, improving assay precision [2].

Procurement for Combinatorial Library Synthesis

For DNA-encoded library (DEL) or parallel synthesis campaigns, the fluorinated ester’s distinct mass (+18 Da) and polarity shift provide a secondary barcode that can be decoded by high-resolution mass spectrometry, reducing false positives. The compound’s ≥98% purity specification meets the rigorous quality threshold required for on-DNA chemistry.

Application
Selection Property
Validation Focus
Asymmetric synthesis of fluorinated bioisosteres
Chiral separation support via 19F NMR
Enantiomeric excess determination without derivatization
Fragment-based lead optimization
Moderate logP and MW profile
Solubility-permeability balance during fragment growth
19F-labeled internal standard synthesis
Clean 19F NMR signal with no background
Stability assessment in microsomal incubation assays
Combinatorial library synthesis (DEL)
Distinct mass (+18 Da) and polarity shift
Mass spectrometry decoding accuracy and false positive reduction
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